5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide
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Overview
Description
5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
The synthesis of 5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide typically involves the condensation of 1,3-diketones with substituted hydrazines or hydrazides. One common method includes the use of acetylenic ketones derived from ethyl 5-ethynylanthranilate in reactions with substituted hydrazines . Industrial production methods often employ transition-metal catalysts and photoredox reactions to achieve high yields and regioselectivity .
Chemical Reactions Analysis
5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory properties, making it valuable in biological studies.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential as anticancer and antidiabetic agents.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide can be compared with other pyrazole derivatives, such as:
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C7H13N3O2S |
---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
5-methyl-1-propylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-3-4-10-6(2)7(5-9-10)13(8,11)12/h5H,3-4H2,1-2H3,(H2,8,11,12) |
InChI Key |
YBBSNAYYNRDBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)N)C |
Origin of Product |
United States |
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